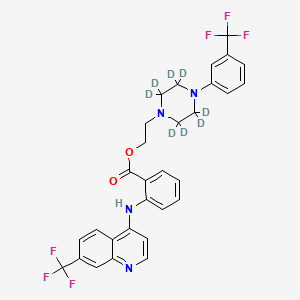
Antrafenine-d8 Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antrafenine-d8 Dihydrochloride is a deuterated form of Antrafenine, a piperazine derivative known for its analgesic and anti-inflammatory properties. The deuterium labeling (d8) is used to study the pharmacokinetics and metabolic pathways of Antrafenine in biological systems. This compound is primarily used in research settings to understand the behavior of Antrafenine in the body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antrafenine-d8 Dihydrochloride involves the incorporation of deuterium atoms into the Antrafenine molecule. The process typically starts with the synthesis of deuterated intermediates, followed by their reaction with appropriate reagents to form the final product. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic labeling. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment .
化学反応の分析
Types of Reactions: Antrafenine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions include various quinoline and piperazine derivatives, which are useful intermediates in the synthesis of other pharmacologically active compounds .
科学的研究の応用
Antrafenine-d8 Dihydrochloride is widely used in scientific research for:
Pharmacokinetic Studies: To determine the metabolic fate of Antrafenine in the body.
Drug Metabolism: To study the metabolic pathways and identify metabolites.
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of Antrafenine.
Biological Research: To investigate the biological effects and mechanisms of action of Antrafenine
作用機序
The mechanism of action of Antrafenine-d8 Dihydrochloride is similar to that of Antrafenine. It is believed to inhibit cyclooxygenase activity, which reduces the synthesis of prostaglandins involved in inflammation. The compound targets both cyclooxygenase-1 and cyclooxygenase-2 enzymes, leading to its analgesic and anti-inflammatory effects .
類似化合物との比較
Antrafenine: The non-deuterated form with similar pharmacological properties.
Naproxen: Another analgesic and anti-inflammatory drug with a different chemical structure but similar efficacy.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug with similar therapeutic effects.
Uniqueness: Antrafenine-d8 Dihydrochloride is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This isotopic labeling provides insights into the drug’s behavior in biological systems, which is not possible with non-deuterated compounds .
特性
IUPAC Name |
2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F6N4O2/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27/h1-11,18-19H,12-17H2,(H,37,38)/i12D2,13D2,14D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGGKKGAFZIVBJ-DHNBGMNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)([2H])[2H])([2H])[2H])C5=CC=CC(=C5)C(F)(F)F)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

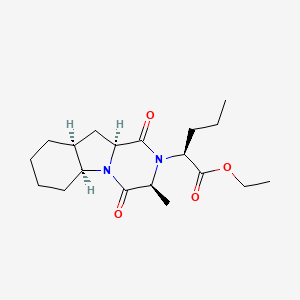
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid](/img/structure/B590106.png)
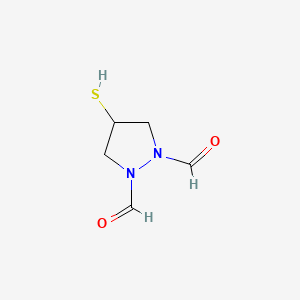
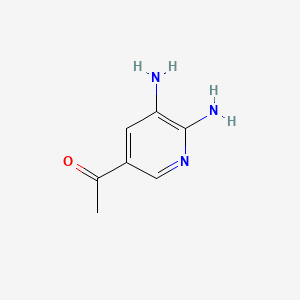
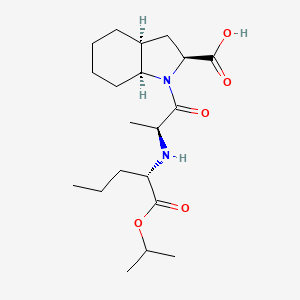
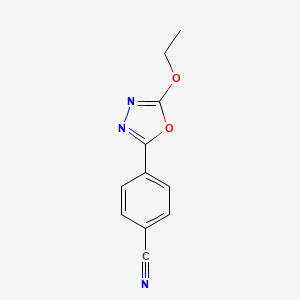
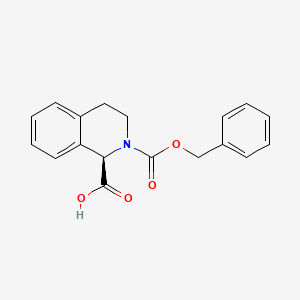
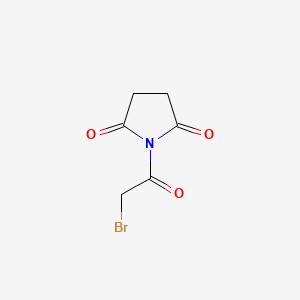
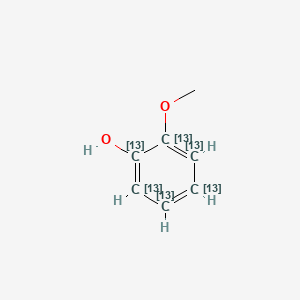
![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B590119.png)
![9-Azabicyclo[3.3.1]nona-2,6-diene-9-carbonitrile](/img/structure/B590120.png)
